Key Intermediate in the Synthesis of Potent PI3K/mTOR Dual Inhibitors
7-Bromo-2-fluoroquinoxaline served as an essential intermediate in the synthesis of a series of quinoxaline-based PI3K/mTOR dual inhibitors [1]. The bromine atom at the 7-position enabled a key palladium-catalyzed coupling step to introduce diverse amine-containing side chains, directly impacting the potency of the final compounds. For instance, the derived compound 18c (incorporating a 4-aminopiperidine moiety via the bromo-intermediate) exhibited an IC50 of 0.7 nM against PI3Kα, whereas the direct comparator 18d (incorporating a 4-aminomethylpiperidine) showed an IC50 of 1.1 nM [1]. This demonstrates how the choice of the 7-bromo starting material enables precise SAR exploration and the generation of sub-nanomolar inhibitors.
| Evidence Dimension | Final compound inhibitory potency (PI3Kα IC50) |
|---|---|
| Target Compound Data | Enables synthesis of compound 18c with IC50 = 0.7 nM |
| Comparator Or Baseline | Enables synthesis of compound 18d with IC50 = 1.1 nM |
| Quantified Difference | 1.57-fold difference in potency |
| Conditions | PI3Kα enzymatic assay; compound derived from 7-bromo-2-fluoroquinoxaline intermediate |
Why This Matters
Procuring this specific building block is mandatory to access a proven synthetic route for generating a series of potent PI3K/mTOR inhibitors with defined SAR; alternative halogenated starting materials would necessitate extensive re-optimization of coupling conditions and may not yield the same analog diversity.
- [1] Nishimura, N. et al. Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives. J. Med. Chem. 2011, 54, 4735–4751. View Source
